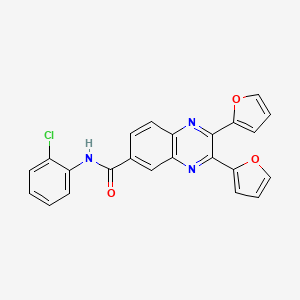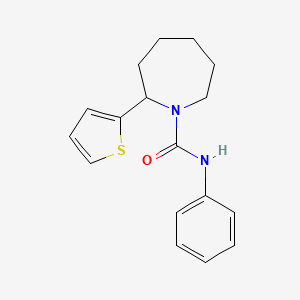
N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, commonly known as DCQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. DCQ is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in the development and progression of several diseases, including cancer, diabetes, and neurological disorders.
科学研究应用
DCQ has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DCQ has also been shown to have anti-inflammatory and neuroprotective effects. In addition, DCQ has been investigated for its potential use in the treatment of diabetes and obesity.
作用机制
DCQ inhibits N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide by binding to its regulatory domain, which prevents its activation and subsequent downstream signaling. This compound is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, DCQ can modulate these processes and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
DCQ has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. DCQ has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
实验室实验的优点和局限性
DCQ has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide, which makes it a useful tool for studying the role of this compound in various cellular processes. However, DCQ has some limitations as well. It is not a completely specific inhibitor of this compound, as it can also inhibit other kinases. In addition, DCQ has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on DCQ. One area of interest is its potential use in combination with other anticancer agents to enhance their effectiveness. DCQ has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, there is ongoing research on the development of more potent and selective N-(2-chlorophenyl)-2,3-di-2-furyl-6-quinoxalinecarboxamide inhibitors based on the structure of DCQ.
合成方法
DCQ can be synthesized by reacting 2-chloroaniline with 2-furylboronic acid in the presence of a palladium catalyst to obtain N-(2-chlorophenyl)-2-furyl-6-quinolinecarboxamide. This intermediate can then be reacted with 2-bromo-3-furylboronic acid in the presence of a palladium catalyst to obtain DCQ.
属性
IUPAC Name |
N-(2-chlorophenyl)-2,3-bis(furan-2-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-15-5-1-2-6-16(15)27-23(28)14-9-10-17-18(13-14)26-22(20-8-4-12-30-20)21(25-17)19-7-3-11-29-19/h1-13H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLHTDRHXHUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5149208.png)

![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149238.png)
![1-cyclohexyl-2-(3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5149255.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5149272.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B5149275.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5149278.png)
![3-{[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B5149286.png)
